molecular formula C10H9ClO3 B8756929 5-Chloro-2-cyclopropoxybenzoic acid

5-Chloro-2-cyclopropoxybenzoic acid

Cat. No.: B8756929
M. Wt: 212.63 g/mol
InChI Key: ILSPDJOIVMIHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-cyclopropoxybenzoic acid is a substituted benzoic acid derivative characterized by a cyclopropoxy group at the 2-position and a chlorine atom at the 5-position of the benzene ring. Its molecular formula is C₁₀H₉ClO₃, with a monoisotopic mass of 243.9961 Da (distinct from simpler analogs due to the cyclopropane ring’s mass contribution) . This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications to optimize pharmacokinetic or physicochemical properties.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

5-chloro-2-cyclopropyloxybenzoic acid

InChI

InChI=1S/C10H9ClO3/c11-6-1-4-9(14-7-2-3-7)8(5-6)10(12)13/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

ILSPDJOIVMIHPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substitution with a benzyloxy group (e.g., 4-methylbenzyl) increases molecular weight and lipophilicity, which may enhance membrane permeability .
  • The Boc-amino variant (C₁₂H₁₄ClNO₄) diverges functionally, enabling applications in peptidomimetic synthesis .

Patent and Research Activity

Data from PubChemLite (2025) highlight disparities in research focus:

Compound Name Patent Mentions Literature Mentions Notable Applications
This compound 0 0 Early-stage agrochemical research
Methyl 3-(2-chlorophenyl)-2-oxopropanoate 150 12 Pharmaceutical intermediates
5-Chloro-2-propoxybenzoic acid 8 3 Herbicide formulations

Insights :

  • Propoxy and benzyloxy derivatives are more extensively studied in herbicide development, likely due to their balance of solubility and stability .

Stability and Reactivity

  • Cyclopropoxy vs. Propoxy : The cyclopropane ring’s strain may increase reactivity under acidic or thermal conditions compared to saturated alkoxy chains. This could limit the compound’s utility in high-temperature processes .
  • Boc-Amino Variant: The tert-butoxycarbonyl (Boc) group in C₁₂H₁₄ClNO₄ provides acid-labile protection, making it suitable for stepwise organic synthesis .

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